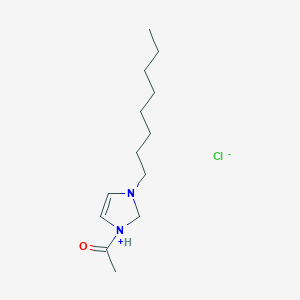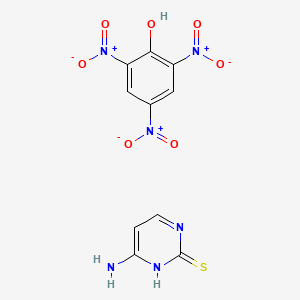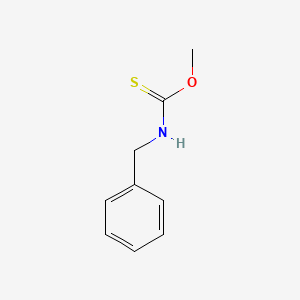
O-Methyl benzylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl benzylcarbamothioate is an organic compound belonging to the class of carbamothioates, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-Methyl benzylcarbamothioate can be synthesized through the reaction of O-benzyl S-methyl dithiocarbonate with benzylamine in the presence of sodium hydride in dimethylformamide (DMF). The reaction typically proceeds smoothly, yielding the desired product in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: O-Methyl benzylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamothioates .
Aplicaciones Científicas De Investigación
O-Methyl benzylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown its potential as an inhibitor of certain enzymes, which could be relevant in drug development.
Mecanismo De Acción
The mechanism of action of O-Methyl benzylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with enzymes is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Tolnaftate: An antifungal agent with a similar thiocarbamate structure.
Tolciclate: Another antifungal compound with structural similarities.
Cartap: An insecticide that shares the carbamothioate functional group.
Uniqueness: O-Methyl benzylcarbamothioate stands out due to its specific combination of a benzyl group and a thiocarbamate moiety, which imparts unique chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its diverse applications in different fields highlight its versatility compared to other similar compounds .
Propiedades
Número CAS |
65263-72-1 |
|---|---|
Fórmula molecular |
C9H11NOS |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
O-methyl N-benzylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-11-9(12)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,12) |
Clave InChI |
HLVIWUVHOXMUET-UHFFFAOYSA-N |
SMILES canónico |
COC(=S)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)

![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
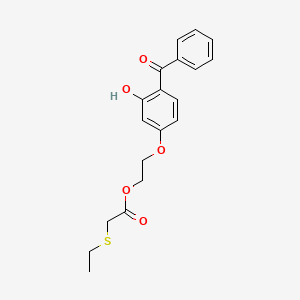
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)
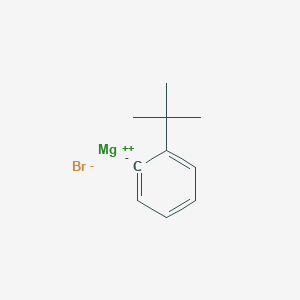
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
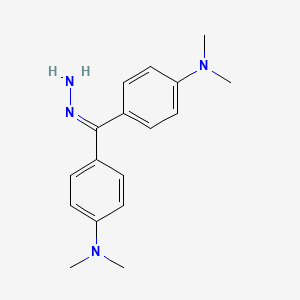
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)


